3-[(4-bromobenzyl)sulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOLE is a complex organic compound that features a triazole ring, a bromophenyl group, and a benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the bromophenyl and benzodioxepin groups. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves nucleophilic substitution reactions where a bromophenyl halide reacts with a suitable nucleophile.
Attachment of the Benzodioxepin Moiety: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOLE exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYL METHYL SULFANYL TRIAZOLE: Similar structure but lacks the benzodioxepin moiety.
BENZODIOXEPIN TRIAZOLE: Contains the benzodioxepin and triazole rings but lacks the bromophenyl group.
Uniqueness
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOLE is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H18BrN3O2S |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C19H18BrN3O2S/c1-23-18(14-5-8-16-17(11-14)25-10-2-9-24-16)21-22-19(23)26-12-13-3-6-15(20)7-4-13/h3-8,11H,2,9-10,12H2,1H3 |
InChI Key |
ZKWINHVSQZJKCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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